1-stearoyl-2-capryl sn-glycero-3-phospho-N-trimethylpropanolamine 1-stearoyl-2-capryl sn-glycero-3-phospho-N-trimethylpropanolamine
Brand Name: Vulcanchem
CAS No.: 123731-03-3
VCID: VC0055170
InChI: InChI=1S/C37H74NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-23-24-26-29-36(39)43-33-35(46-37(40)30-27-25-22-13-11-9-7-2)34-45-47(41,42)44-32-28-31-38(3,4)5/h35H,6-34H2,1-5H3/t35-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC[N+](C)(C)C)OC(=O)CCCCCCCCC
Molecular Formula: C37H74NO8P
Molecular Weight: 692 g/mol

1-stearoyl-2-capryl sn-glycero-3-phospho-N-trimethylpropanolamine

CAS No.: 123731-03-3

Main Products

VCID: VC0055170

Molecular Formula: C37H74NO8P

Molecular Weight: 692 g/mol

1-stearoyl-2-capryl sn-glycero-3-phospho-N-trimethylpropanolamine - 123731-03-3

CAS No. 123731-03-3
Product Name 1-stearoyl-2-capryl sn-glycero-3-phospho-N-trimethylpropanolamine
Molecular Formula C37H74NO8P
Molecular Weight 692 g/mol
IUPAC Name [(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate
Standard InChI InChI=1S/C37H74NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-23-24-26-29-36(39)43-33-35(46-37(40)30-27-25-22-13-11-9-7-2)34-45-47(41,42)44-32-28-31-38(3,4)5/h35H,6-34H2,1-5H3/t35-/m1/s1
Standard InChIKey HUEVOPZCKJHWBA-PGUFJCEWSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCC[N+](C)(C)C)OC(=O)CCCCCCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC[N+](C)(C)C)OC(=O)CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC[N+](C)(C)C)OC(=O)CCCCCCCCC
Synonyms 1-stearoyl-2-capryl sn-glycero-3-phospho-N-trimethylpropanolamine
C(18)-C(10)TMPC
PubChem Compound 130037
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator